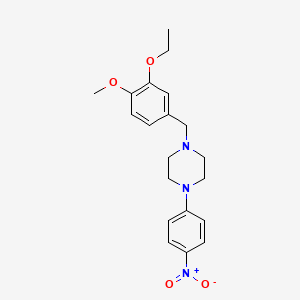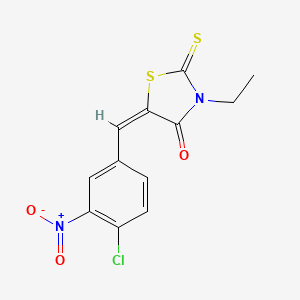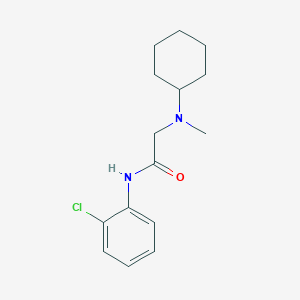
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine, also known as EMB-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMB-4 is a piperazine derivative that exhibits promising pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the expression of several oncogenes and induce apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a key transcription factor involved in the inflammatory response. 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine's antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit low toxicity in vitro and in vivo. It has been found to have no significant effect on liver and kidney function, blood cell count, or body weight. 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has also been shown to have a low potential for drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine's promising pharmacological properties make it a potential candidate for drug development. Its low toxicity and low potential for drug-drug interactions make it a relatively safe compound for further investigation. However, the lack of in vivo studies and limited understanding of its mechanism of action present limitations for its use in lab experiments.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine and its potential therapeutic applications. Future studies should focus on in vivo experiments to determine its efficacy and toxicity in animal models. Additionally, the development of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine derivatives with improved pharmacological properties should be explored.
Métodos De Síntesis
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone intermediate. The hydrazone intermediate is then reacted with piperazine in the presence of acetic acid to yield 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine. The synthesis method has been optimized to yield high purity and high yield of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine.
Aplicaciones Científicas De Investigación
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit antimicrobial activity against a range of bacteria and fungi.
Propiedades
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-3-27-20-14-16(4-9-19(20)26-2)15-21-10-12-22(13-11-21)17-5-7-18(8-6-17)23(24)25/h4-9,14H,3,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXNTMGYFVCRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5265740 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4986629.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4986630.png)

![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986649.png)
![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)


![2-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4986694.png)